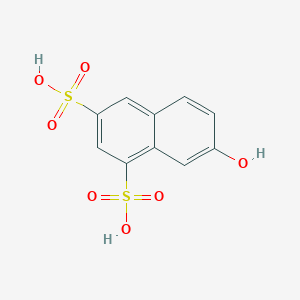

![molecular formula C8H4F6O5S2 B091897 2,4-Bis[(trifluoromethyl)sulfonyl]phenol CAS No. 15183-81-0](/img/structure/B91897.png)

2,4-Bis[(trifluoromethyl)sulfonyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Bis[(trifluoromethyl)sulfonyl]phenol is a chemical compound that is part of a broader class of sulfone compounds, which are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. The trifluoromethyl groups attached to the sulfonyl groups increase the compound's electronegativity and chemical stability.

Synthesis Analysis

The synthesis of related bis(trifluoromethyl)phenyl sulfone compounds involves a two-step sequence starting from commercially available thiophenols, followed by alkylation and oxidation to yield the sulfones in high yields . The synthesis of side-chain-sulfonated aromatic diamines, which are structurally related to 2,4-bis[(trifluoromethyl)sulfonyl]phenol, has been achieved through copolymerization processes . These methods indicate that the synthesis of such sulfone compounds can be tailored to achieve high yields and desired properties.

Molecular Structure Analysis

The molecular structure of bis(trifluoromethyl)sulfonyl compounds has been studied through crystallography, revealing insights into their electron delocalization and bond lengths . The molecular structures of related compounds, such as 2,2'-sulfinyl-bis(4-methyl phenol), have been confirmed by spectroscopic methods and single-crystal x-ray diffraction, which is crucial for understanding the geometry and electronic distribution within the molecule .

Chemical Reactions Analysis

Bis(trifluoromethyl)phenyl sulfones have been utilized in the Julia-Kocienski olefination reaction, which is a method for forming carbon-carbon double bonds . These reactions are highly stereoselective and can be used to synthesize a wide variety of alkenes and dienes. The reaction mechanisms have been studied, providing insights into the stereocontrol and elimination steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure. For instance, the presence of trifluoromethyl groups can significantly affect the compound's acidity, solubility, and thermal stability . Sulfonated polyimides derived from similar sulfone compounds have shown good solubility in aprotic solvents and high thermal stability, which are desirable properties for materials used in high-temperature applications 10.

Applications De Recherche Scientifique

Synthesis of Polyimide Films

- 2,4-Bis[(trifluoromethyl)sulfonyl]phenol derivatives have been used in the synthesis of fluorinated polyimide (PI) films. These films exhibit excellent optical transmittance in the visible region and solubility in polar organic solvents. The PI derived from certain derivatives shows superior optical transparency, making them valuable in applications requiring clear, transparent materials (Hu Zhi-zhi, 2010).

Development of Nanofiltration Membranes

- Novel sulfonated thin-film composite nanofiltration membranes have been developed using derivatives of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol. These membranes show improved water flux and are effective in the treatment of dye solutions, highlighting their potential in wastewater treatment and purification processes (Yang Liu et al., 2012).

Sulfurane and Sulfurane Oxide Synthesis

- Compounds related to 2,4-Bis[(trifluoromethyl)sulfonyl]phenol have been employed in the synthesis of sulfuranes and sulfurane oxides. These compounds are significant in the study of sulfur chemistry and have potential applications in various organic syntheses (T. Kitazume & J. Shreeve, 1978).

Development of Fluorinated Polyimides

- A derivative of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol was used to synthesize fluorinated poly(ether sulfone imide)s, which demonstrated high thermal stability and low dielectric constants. This indicates their potential in electronic applications where materials with low dielectric properties and high thermal resistance are required (Chenyi Wang et al., 2014).

Stereoselective Synthesis in Organic Chemistry

- Derivatives of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol have been used in the Julia-Kocienski olefination, a reaction crucial in the synthesis of complex organic molecules. These derivatives have shown effectiveness in producing stereoselective outcomes, which is valuable in the synthesis of pharmaceuticals and other fine chemicals (D. A. Alonso et al., 2005).

Propriétés

IUPAC Name |

2,4-bis(trifluoromethylsulfonyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O5S2/c9-7(10,11)20(16,17)4-1-2-5(15)6(3-4)21(18,19)8(12,13)14/h1-3,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSVWPYINMRPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496810 |

Source

|

| Record name | 2,4-Bis(trifluoromethanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis[(trifluoromethyl)sulfonyl]phenol | |

CAS RN |

15183-81-0 |

Source

|

| Record name | 2,4-Bis(trifluoromethanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)